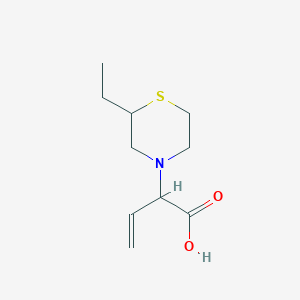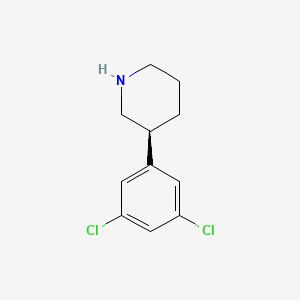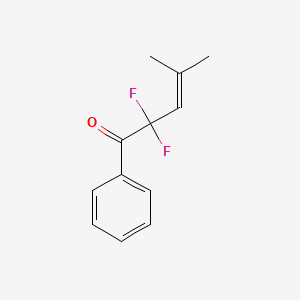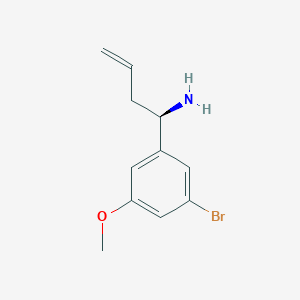![molecular formula C12H14O B12843951 6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carbaldehyde](/img/structure/B12843951.png)
6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,9-Tetrahydro-5H-benzo7annulene-2-carbaldehyde is an organic compound with a unique structure that combines a benzene ring with a seven-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydro-5H-benzo7annulene-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cycloheptanone derivatives, which undergo cyclization and subsequent functionalization to introduce the aldehyde group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 6,7,8,9-Tetrahydro-5H-benzo7annulene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products:
Oxidation: Formation of 6,7,8,9-Tetrahydro-5H-benzoannulene-2-carboxylic acid.
Reduction: Formation of 6,7,8,9-Tetrahydro-5H-benzoannulene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6,7,8,9-Tetrahydro-5H-benzo7annulene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 6,7,8,9-Tetrahydro-5H-benzo7annulene-2-carbaldehyde exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
- 6,7,8,9-Tetrahydro-5H-benzo7annulene-5-carboxylic acid
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one
- 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylic acid
Comparison: 6,7,8,9-Tetrahydro-5H-benzo7annulene-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its carboxylic acid and ketone counterparts. This makes it particularly valuable as an intermediate in organic synthesis, offering different pathways for chemical transformations.
Propiedades
Fórmula molecular |
C12H14O |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
6,7,8,9-tetrahydro-5H-benzo[7]annulene-3-carbaldehyde |
InChI |
InChI=1S/C12H14O/c13-9-10-6-7-11-4-2-1-3-5-12(11)8-10/h6-9H,1-5H2 |
Clave InChI |
IFKAEIULFCTFOW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(CC1)C=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)

![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)

![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone](/img/structure/B12843908.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)

![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)




![1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide](/img/structure/B12843923.png)
